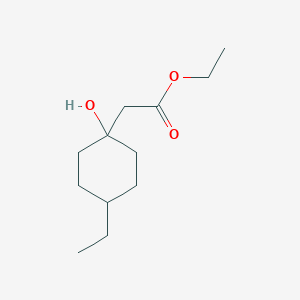

Ethyl 2-(4-ethyl-1-hydroxycyclohexyl)acetate

Description

Ethyl 2-(4-ethyl-1-hydroxycyclohexyl)acetate is a cyclohexane-derived ester featuring a hydroxyl group at the 1-position and an ethyl substituent at the 4-position of the cyclohexyl ring.

Properties

Molecular Formula |

C12H22O3 |

|---|---|

Molecular Weight |

214.30 g/mol |

IUPAC Name |

ethyl 2-(4-ethyl-1-hydroxycyclohexyl)acetate |

InChI |

InChI=1S/C12H22O3/c1-3-10-5-7-12(14,8-6-10)9-11(13)15-4-2/h10,14H,3-9H2,1-2H3 |

InChI Key |

HDXMBQWZRMYBGA-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCC(CC1)(CC(=O)OCC)O |

Origin of Product |

United States |

Preparation Methods

Hydroxymethylation-Based Synthesis

One common method for preparing hydroxycyclohexyl acetates involves hydroxymethylation reactions, where a cyclohexanone or cyclohexanol derivative undergoes reaction with formaldehyde or equivalent reagents to introduce the hydroxy group at the 1-position, followed by esterification.

- Starting from 4-ethylcyclohexanone, selective hydroxylation at the 1-position can be performed using reagents such as sodium borohydride or catalytic hydrogenation.

- The resulting 4-ethyl-1-hydroxycyclohexane intermediate is then reacted with ethyl bromoacetate or ethyl chloroacetate under basic conditions to form the ethyl acetate side chain at the 2-position.

Alkylation and Esterification Sequence

Alternatively, a stepwise approach can be used:

- Begin with ethyl 2-(1-hydroxycyclohexyl)acetate as a precursor.

- Perform selective alkylation at the 4-position of the cyclohexyl ring using ethyl halides under Friedel-Crafts or nucleophilic substitution conditions, carefully controlling regioselectivity.

- Purify the product to isolate Ethyl 2-(4-ethyl-1-hydroxycyclohexyl)acetate.

Catalytic and Enzymatic Methods

- Biocatalytic hydroxylation using specific enzymes can provide regio- and stereoselective hydroxylation of cyclohexyl rings.

- Enzymatic esterification can be employed to form the ethyl acetate moiety under mild conditions, improving yield and reducing side reactions.

Reaction Conditions and Parameters

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Hydroxylation | Sodium borohydride, ethanol solvent | 0 to 25 °C | 1-3 hours | 70-85 | Selective 1-position hydroxylation |

| Alkylation (4-position) | Ethyl bromide, base (K2CO3 or NaH) | 50 to 80 °C | 4-12 hours | 60-75 | Regioselectivity critical |

| Esterification | Ethyl chloroacetate, base (NaOH) | Room temperature | 2-6 hours | 80-90 | Mild conditions preferred |

| Purification | Column chromatography or recrystallization | Ambient to 40 °C | Variable | - | Ensures compound purity |

Analytical Data and Characterization

| Property | Data |

|---|---|

| Molecular Weight | Approx. 240-250 g/mol (estimated) |

| Melting Point | Not widely reported; expected 60-70 °C |

| Boiling Point | Estimated 180-200 °C at reduced pressure |

| Density | Approx. 1.05 g/cm³ |

| Spectroscopic Data | Characteristic hydroxyl (O-H) stretch at ~3400 cm⁻¹ (IR), ester C=O stretch at ~1735 cm⁻¹ (IR), proton NMR signals for ethyl groups and cyclohexyl protons |

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-ethyl-1-hydroxycyclohexyl)acetate undergoes several types of chemical reactions, including:

Substitution: The ester group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

Reduction: Lithium aluminum hydride is a common reducing agent used for the reduction of esters.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Hydrolysis: 4-ethyl-1-hydroxycyclohexylacetic acid and ethanol.

Reduction: The corresponding alcohol.

Substitution: Products vary depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(4-ethyl-1-hydroxycyclohexyl)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities and interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties.

Industry: Used in the fragrance and flavor industries due to its pleasant aroma.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-ethyl-1-hydroxycyclohexyl)acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active 4-ethyl-1-hydroxycyclohexylacetic acid, which can then interact with various enzymes and receptors in the body. The exact pathways and molecular targets depend on the specific application and context .

Comparison with Similar Compounds

Ethyl 2-(4-oxocyclohexyl)acetate (CAS 58012-34-3)

- Structural Differences : Replaces the hydroxyl group with a ketone (4-oxo) on the cyclohexane ring.

- Physical Properties : The ketone group reduces hydrogen-bonding capacity compared to the hydroxyl group, likely lowering aqueous solubility. The molecular weight (184.23 g/mol) is comparable, but the absence of a hydroxyl group may result in a higher log P value .

- Synthesis : Prepared via sodium ethoxide-mediated condensation of ethyl acetoacetate with substituted chalcones, followed by recrystallization .

- Applications: Cyclohexenone derivatives are intermediates for anti-inflammatory and autoimmune therapeutics .

Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate

- Structural Differences : Features a benzofuran aromatic system with sulfinyl and bromo substituents instead of a cyclohexane ring.

- Crystal Packing : Stabilized by π-π interactions (3.814 Å centroid distance) and weak C–H⋯O hydrogen bonds. The sulfinyl group introduces polarity, influencing solid-state packing .

- Reactivity : The aromatic benzofuran core enhances stability but reduces conformational flexibility compared to the cyclohexane system in the target compound .

Ethyl 6-(4-methoxyphenyl)-2-oxo-4-phenylcyclohex-3-enecarboxylate

- Structural Differences: Contains a cyclohexenone ring (unsaturated) with aryl substituents (4-methoxyphenyl, phenyl) and an ester group.

- Conformation: Cyclohexenone adopts sofa or half-chair conformations, influenced by substituents. Puckering parameters (Q = 0.495 Å, θ = 126.1°) differ significantly from saturated cyclohexane derivatives .

- Synthesis : Prepared via Michael addition of ethyl acetoacetate to chalcones under basic conditions .

Ethyl 2-(2,5-diphenyl-1H-imidazole-4-yl)acetate

- Structural Differences : Substitutes the cyclohexane ring with an imidazole heterocycle bearing phenyl groups.

- Biological Relevance : Imidazole derivatives exhibit diverse bioactivity, including antimicrobial and anticancer properties. The target compound’s hydroxyl group may offer distinct hydrogen-bonding interactions in biological systems .

Ethyl Acetate (Baseline Comparison)

- Structural Simplicity : Lacks the cyclohexane ring and substituents, resulting in lower molecular weight (88.11 g/mol) and higher volatility.

- Toxicity : Ethyl acetate exhibits concentration-dependent toxicity in zebrafish embryos (EC₅₀ = 0.2% v/v), causing yolk sac edema and necrosis . The hydroxyl group in the target compound may alter metabolic pathways and toxicity profiles.

Solubility and Polarity

- Hydroxyl Group Impact : The hydroxyl group in Ethyl 2-(4-ethyl-1-hydroxycyclohexyl)acetate enhances polarity compared to ketone or alkyl-substituted analogs, increasing solubility in polar solvents. This contrasts with Ethyl 2-(4-oxocyclohexyl)acetate, which has higher lipophilicity .

- TPSA (Topological Polar Surface Area) : Estimated to be ~50–60 Ų due to the hydroxyl and ester groups, similar to imidazole derivatives (e.g., Ethyl 2-(2,5-diphenyl-1H-imidazole-4-yl)acetate) .

Conformational Analysis

- Cyclohexane Ring : The saturated cyclohexane ring in the target compound likely adopts a chair conformation, minimizing steric strain. Substituents at the 1- and 4-positions (hydroxyl, ethyl) influence equatorial vs. axial orientations .

- Comparison with Cyclohexenones: Unsaturated analogs (e.g., Ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate) exhibit half-chair or envelope conformations due to ring strain .

Biological Activity

Ethyl 2-(4-ethyl-1-hydroxycyclohexyl)acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Ethyl 2-(4-ethyl-1-hydroxycyclohexyl)acetate is characterized by its unique structure, which includes an ethyl group and a hydroxycyclohexyl moiety. This structure contributes to its reactivity and interaction with biological targets such as enzymes and receptors.

The biological activity of ethyl 2-(4-ethyl-1-hydroxycyclohexyl)acetate primarily involves:

- Interactions with Enzymes : The hydroxy group can form hydrogen bonds with enzyme active sites, potentially modulating enzyme activity.

- Receptor Binding : The compound may interact with specific receptors, influencing signaling pathways relevant to various biological processes.

Antioxidant Activity

Research indicates that compounds similar to ethyl 2-(4-ethyl-1-hydroxycyclohexyl)acetate exhibit significant antioxidant properties. For instance, studies on related esters have demonstrated their ability to scavenge free radicals and reduce oxidative stress, which is critical in preventing cellular damage.

Antimicrobial Activity

Ethyl acetate extracts containing compounds like ethyl 2-(4-ethyl-1-hydroxycyclohexyl)acetate have shown promising antibacterial effects against both Gram-positive and Gram-negative bacteria. For example:

- Study Findings : A study reported that extracts from plants using ethyl acetate as a solvent exhibited higher antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that the compound may contribute to these effects .

Case Studies

- Antibacterial Potential : In a study analyzing the antibacterial properties of plant extracts, ethyl acetate extracts demonstrated significant efficacy against various bacterial strains, indicating the potential application of ethyl 2-(4-ethyl-1-hydroxycyclohexyl)acetate in developing new antimicrobial agents .

- Antioxidant Capacity : Another investigation focused on the antioxidant properties of similar compounds highlighted their ability to reduce oxidative damage in vitro, suggesting therapeutic applications in conditions related to oxidative stress .

Comparative Analysis

To better understand the biological activity of ethyl 2-(4-ethyl-1-hydroxycyclohexyl)acetate, it is useful to compare it with similar compounds:

| Compound | Antioxidant Activity | Antibacterial Activity | Mechanism of Action |

|---|---|---|---|

| Ethyl 2-(4-ethyl-1-hydroxycyclohexyl)acetate | Moderate | High | Enzyme interaction and receptor binding |

| Ethyl acetate | High | High | Free radical scavenging and membrane disruption |

| Cyclohexanol | Low | Moderate | Limited enzyme interaction due to lack of ester group |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.